molecular formula C17H21NO2S B1344394 Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate CAS No. 904998-93-2

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Cat. No.: B1344394
CAS No.: 904998-93-2
M. Wt: 303.4 g/mol
InChI Key: OZYYUUOXEJDNGN-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound is characterized by the presence of an amino group, an isopropylphenyl group, and a carboxylate group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium ethoxide.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

propyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-4-9-20-17(19)15-14(10-21-16(15)18)13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYUUOXEJDNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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